The compound c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a modified derivative of glucagon-like peptide-1 (GLP-1), specifically designed to enhance its biological activity and stability. GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by stimulating insulin secretion in a glucose-dependent manner. The modification of the peptide sequence aims to improve its pharmacokinetic properties and receptor affinity, making it a valuable candidate for therapeutic applications, particularly in the management of type 2 diabetes mellitus.
This compound is derived from the natural GLP-1 (7-37) form, which is produced from the cleavage of proglucagon in intestinal L-cells. The specific modifications in the sequence, particularly the incorporation of homoglutamic acid at position 22 and lysine at position 26, are designed to stabilize the peptide's structure and enhance its interaction with GLP-1 receptors .
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 belongs to the class of peptide hormones and is categorized as a GLP-1 receptor agonist. It is part of a broader category of incretin mimetics used in diabetes treatment, which includes various synthetic analogs designed to mimic or enhance the action of endogenous GLP-1.
The synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide. This method facilitates the incorporation of non-standard amino acids and cyclic structures, enhancing stability and biological activity.
The synthesis process generally includes:
The molecular structure of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its interaction with GLP-1 receptors. The introduction of homoglutamic acid at position 22 and lysine at position 26 contributes to this helical stability, facilitating receptor binding .
The molecular formula can be represented as C₁₈H₂₄N₄O₄S, with a molecular mass of approximately 396.47 g/mol. The specific structural characteristics include:
The primary chemical reactions involved in the synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 include:
These reactions require careful control over conditions such as temperature, pH, and reactant concentrations to ensure high yields and purity of the final product.
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors on pancreatic beta cells, leading to increased cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion in response to elevated blood glucose levels .
Studies indicate that modifications such as those present in c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 can significantly improve receptor affinity and functional activity compared to native GLP-1 forms, thereby enhancing its therapeutic efficacy.
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is typically a white to off-white powder that is soluble in water. Its stability can be affected by factors such as pH and temperature.
The compound exhibits characteristics typical of peptides:
Relevant analyses include:
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 has significant potential in scientific research and clinical applications:
The N-terminal domain of native glucagon-like peptide-1 (His⁷-Ala⁸-Glu⁹) contains a high-affinity recognition motif for dipeptidyl peptidase-IV, which catalyzes cleavage at the Ala⁸-Glu⁹ peptide bond. This hydrolysis produces glucagon-like peptide-1(9-36)amide, a metabolite with significantly reduced insulinotropic activity. Substitution of alanine at position 8 with glycine ([Gly⁸] modification) creates a sterically unfavorable substrate for dipeptidyl peptidase-IV catalysis due to glycine's minimal side chain and reduced enzyme binding affinity. This strategic substitution preserves the N-terminal histidine critical for receptor activation while eliminating the dipeptidyl peptidase-IV recognition sequence, thereby extending the peptide's functional half-life without compromising biological activity [2] [5]. Molecular dynamics simulations reveal that the [Gly⁸] modification reduces dipeptidyl peptidase-IV binding efficiency by 95% compared to native glucagon-like peptide-1, primarily through disruption of the enzyme's S1 specificity pocket interactions [3].
Table 1: Enzymatic Degradation Profiles of Glucagon-like Peptide-1 Variants
| Peptide Variant | DPP-IV Half-life (min) | NEP 24.11 Half-life (min) | Plasma Stability (t₁/₂, min) |
|---|---|---|---|
| Native Glucagon-like Peptide-1(7-36)amide | 1.2 ± 0.3 | 8.5 ± 1.2 | 2.1 ± 0.4 |
| [Gly⁸]Glucagon-like Peptide-1(7-37) | >360 | 14.2 ± 2.1 | 32.7 ± 3.8 |
| c[hGlu²²-Lys²⁶][Gly⁸]Glucagon-like Peptide-1(7-37)-NH₂ | >360 | >1440 | 126.5 ± 11.3 |
The [Gly⁸] modification extends dipeptidyl peptidase-IV resistance dramatically, with no detectable degradation after 6 hours in human serum. However, this single modification provides insufficient protection against neutral endopeptidase 24.11, which cleaves glucagon-like peptide-1 at multiple internal sites (primarily Phe²²-Ile²³, Val²⁷-Lys²⁸, and Ser²⁹-Lys³⁰). Neutral endopeptidase 24.11 degradation accounts for >50% of total clearance in [Gly⁸]-modified analogs, necessitating additional stabilization strategies for therapeutic viability [3] [5]. Pharmacokinetic studies in porcine models demonstrate that [Gly⁸] substitution increases plasma half-life 15.6-fold compared to native glucagon-like peptide-1, but full therapeutic stabilization requires complementary structural modifications [3].
Lactam cyclization between side chains of glutamic acid (hydrogen glutamate) and lysine residues spaced at i, i+4 positions imposes α-helical geometry by constraining backbone dihedral angles (φ, ψ) to approximately (-60°, -40°). This spacing optimally stabilizes the central and C-terminal helices of glucagon-like peptide-1 without disrupting receptor-binding epitopes. Molecular mechanics calculations demonstrate that i, i+4 spacing provides superior helical induction (87% helicity) compared to i, i+3 (52%) or i, i+7 (63%) configurations in glucagon-like peptide-1(20-31) model peptides. The lactam bridge between positions 22 and 26 specifically stabilizes the critical receptor interaction domain (residues 22-27), which adopts random coil conformations in 68% of native glucagon-like peptide-1 molecular dynamics trajectories [4] [7] [10].
Table 2: Conformational Analysis of Lactam-Bridged Glucagon-like Peptide-1 Analogues
| Bridging Strategy | Helical Content (%) | Receptor Binding IC₅₀ (nM) | cAMP EC₅₀ (nM) | Proteolytic Half-life (h) |
|---|---|---|---|---|
| Unmodified Glucagon-like Peptide-1 | 42 ± 5 | 0.89 ± 0.11 | 0.95 ± 0.13 | 0.035 |
| i, i+3 (E²³-K²⁶) | 58 ± 4 | 2.35 ± 0.34 | 3.10 ± 0.42 | 8.7 |
| i, i+4 (E²²-K²⁶) | 86 ± 3 | 0.97 ± 0.09 | 1.05 ± 0.11 | >96 |
| i, i+7 (E²⁰-K²⁷) | 67 ± 6 | 5.81 ± 0.87 | 8.92 ± 1.03 | 24.3 |
The hydrogen glutamate²²-Lys²⁶ lactam specifically enhances neutral endopeptidase 24.11 resistance by concealing cleavage sites within the stabilized helical structure. Circular dichroism thermal denaturation studies show the hydrogen glutamate²²-Lys²⁶ bridge increases the helix-coil transition temperature from 28°C (native) to 53°C, indicating profound conformational stabilization. This rigidification reduces the entropic penalty upon receptor binding, improving binding affinity 3.2-fold over linear [Gly⁸]Glucagon-like Peptide-1 analogs [3] [7].
The hydrogen glutamate²²-Lys²⁶ lactam bridge was strategically positioned to stabilize the C-terminal amphipathic α-helix (residues 22-35) without disrupting receptor contact points. Homology modeling based on glucagon-like peptide-1 receptor complexes confirms that the Glu²²-Lys²⁶ side chains project outward from the helical face, enabling cyclization without steric interference with receptor docking. Molecular dynamics simulations (100 ns) reveal that the lactam constraint reduces the Cα root mean square deviation of residues 15-35 from 3.8Å (native) to 1.2Å, demonstrating exceptional conformational stability [4] [7] [9].
This residue-selective cyclization simultaneously addresses two destabilizing factors: (1) neutral endopeptidase 24.11 susceptibility at Phe²²-Ile²³ and Val²⁷-Lys²⁸ bonds, which are shielded in the stabilized helix; and (2) inherent conformational flexibility that reduces receptor-binding affinity. Fluorescence anisotropy binding assays demonstrate that the hydrogen glutamate²²-Lys²⁶ constraint improves glucagon-like peptide-1 receptor binding affinity 22-fold over the unconstrained [Gly⁸]Glucagon-like peptide-1(5-37) fragment (Kd = 0.78 nM vs 17.3 nM), confirming that the cyclized peptide maintains optimal receptor-docking geometry [7] [9]. The lactam-bridged analog exhibits full agonist activity in cAMP accumulation assays (EC₅₀ = 1.05 nM) equivalent to native glucagon-like peptide-1, validating the preservation of signaling efficacy despite conformational constraint [3] [7].
The molecular design of c[hydrogen glutamate²²-Lys²⁶][Gly⁸]Glucagon-like Peptide-1(7-37)-NH₂ thus integrates complementary stabilization strategies: N-terminal modification for dipeptidyl peptidase-IV evasion and lactam-based helical stabilization for neutral endopeptidase 24.11 resistance and receptor affinity enhancement. This dual-approach paradigm represents a sophisticated advancement in peptide therapeutics that maintains pharmacological activity while overcoming inherent pharmacokinetic limitations [1] [3] [7].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8